2,2-Difluoro-6-azaspiro[3.5]nonane
Description
The Evolving Landscape of Spirocyclic Systems in Advanced Organic Chemistry
Spirocyclic systems, characterized by two rings sharing a single atom, are gaining significant attention in modern organic chemistry. rsc.orgwikipedia.org Their inherent three-dimensional nature provides a distinct advantage over flat aromatic systems, allowing for more specific interactions with biological targets. tandfonline.com This structural rigidity, combined with a limited number of well-defined conformations, makes them attractive scaffolds in drug discovery. tandfonline.comresearchgate.net The increased fraction of sp3-hybridized carbons in spirocycles often leads to improved physicochemical properties such as higher water solubility and metabolic stability, which are crucial for the development of successful drug candidates. bldpharm.combldpharm.com While historically considered challenging to synthesize, recent advancements in synthetic methodologies are making these complex structures more accessible for a variety of applications. rsc.orgtandfonline.com
Strategic Importance of Azaspiro[3.5]nonane Scaffolds in Rational Design
Within the broader class of spirocycles, azaspiro[3.5]nonane scaffolds have emerged as particularly valuable in rational drug design. These structures, containing a nitrogen atom within the spirocyclic framework, offer a versatile platform for creating novel therapeutic agents. nih.govresearchgate.net The incorporation of the nitrogen atom provides a handle for further chemical modification, allowing for the fine-tuning of a molecule's properties to enhance its efficacy and selectivity. univ.kiev.ua For instance, the replacement of a morpholine (B109124) group with an azaspirocycle in melanin (B1238610) concentrating hormone receptor 1 (MCHr1) antagonists led to lower lipophilicity and improved selectivity. bldpharm.com The rigid nature of the azaspiro[3.5]nonane scaffold helps to lock the molecule in a specific conformation, which can lead to a more potent and selective interaction with its biological target. researchgate.net
Research Impetus for 2,2-Difluoro-6-azaspiro[3.5]nonane Investigations
The introduction of fluorine atoms into organic molecules is a well-established strategy in medicinal chemistry to modulate their properties. In the context of azaspiro[3.5]nonane scaffolds, the specific placement of two fluorine atoms at the 2-position to create this compound has garnered research interest. This difluorination can significantly impact the electronic properties of the molecule, as well as its metabolic stability and lipophilicity. The investigation into this compound and its derivatives is driven by the potential to create novel drug candidates with improved pharmacokinetic and pharmacodynamic profiles. bldpharm.comnih.gov The unique structural features of this compound make it a promising building block for the development of new therapeutics.
Physicochemical Properties of this compound
The physicochemical properties of this compound are crucial for its application in drug discovery and development. The following table summarizes some of its key calculated properties.
| Property | Value |
| Molecular Formula | C₈H₁₃F₂N |
| Molecular Weight | 161.19 g/mol |
| XLogP3-AA | 1.6 |
| Hydrogen Bond Acceptor Count | 1 |
| Topological Polar Surface Area | 12.0 Ų |
| Heavy Atom Count | 11 |
| Complexity | 160 |
This data is based on computational models and may vary from experimental values.
Synthesis and Derivatization of this compound
The synthesis of spirocyclic compounds, including azaspiro[3.5]nonanes, often involves multi-step sequences. While specific, detailed synthetic routes for this compound are not extensively reported in publicly available literature, general strategies for the synthesis of similar fluorinated and non-fluorinated azaspirocycles can provide insight.
A common approach to constructing the azaspiro[3.5]nonane core involves the reaction of a cyclic ketone with a suitable amine-containing fragment, followed by cyclization. For the synthesis of this compound, a potential starting material could be a difluorinated cyclobutanone (B123998) derivative.
Derivatization of the 6-azaspiro[3.5]nonane core is typically achieved by targeting the secondary amine. This nitrogen atom can undergo a variety of chemical transformations, including:
N-Alkylation: Reaction with alkyl halides to introduce various alkyl groups.
N-Arylation: Palladium- or copper-catalyzed cross-coupling reactions with aryl halides.
Amide Formation: Acylation with acid chlorides or activated carboxylic acids.
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent.
These derivatization strategies allow for the exploration of a wide range of chemical space around the azaspiro[3.5]nonane scaffold, enabling the optimization of biological activity and pharmacokinetic properties.
Applications of this compound in Medicinal Chemistry
The this compound scaffold is a valuable building block in medicinal chemistry due to its unique combination of structural and electronic properties. The introduction of the gem-difluoro group can significantly enhance the metabolic stability of adjacent chemical bonds and modulate the acidity or basicity of nearby functional groups.
While specific drugs containing the this compound core are not yet on the market, the broader class of azaspiro[3.5]nonane derivatives has shown promise in various therapeutic areas. For example, derivatives of 7-azaspiro[3.5]nonane have been investigated as potent agonists for GPR119, a G-protein coupled receptor involved in glucose homeostasis, suggesting potential applications in the treatment of diabetes. nih.gov
Structural Analysis and Conformational Studies
The three-dimensional structure and conformational preferences of this compound are key determinants of its biological activity. The spirocyclic nature of the molecule imparts significant rigidity. The cyclobutane (B1203170) ring and the piperidine (B6355638) ring are fused at a single carbon atom, restricting their relative movement.
Detailed structural analysis using techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy would be necessary to fully elucidate the preferred conformation of this compound and its derivatives. Such studies are crucial for understanding how these molecules interact with their biological targets and for guiding further drug design efforts.
Structure
3D Structure
Properties
Molecular Formula |
C8H13F2N |
|---|---|
Molecular Weight |
161.19 g/mol |
IUPAC Name |
2,2-difluoro-6-azaspiro[3.5]nonane |
InChI |
InChI=1S/C8H13F2N/c9-8(10)4-7(5-8)2-1-3-11-6-7/h11H,1-6H2 |
InChI Key |
GLJLMAQBRSLZNS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CC(C2)(F)F)CNC1 |
Origin of Product |
United States |
Chemical Transformations and Functionalization of 2,2 Difluoro 6 Azaspiro 3.5 Nonane Derivatives
Reactivity Profiles of the Azaspiro[3.5]nonane Core
The reactivity of the 2,2-difluoro-6-azaspiro[3.5]nonane core is primarily dictated by the interplay between the secondary amine of the piperidine (B6355638) ring and the gem-difluorinated cyclobutane (B1203170). The nitrogen atom serves as a nucleophilic and basic center, readily participating in a variety of common transformations. In contrast, the gem-difluoro group on the cyclobutane ring is generally stable and serves to modulate the properties of the molecule.
The presence of the gem-difluoro group can influence the reactivity of the adjacent spirocyclic system. The strong electron-withdrawing nature of the fluorine atoms can decrease the basicity (pKa) of the piperidine nitrogen compared to its non-fluorinated counterpart. researchgate.net This electronic effect can impact the nucleophilicity of the amine and the conditions required for its functionalization.
The cyclobutane ring itself, while generally stable, can undergo reactions under specific conditions. The gem-difluoro substitution enhances the stability of the cyclobutane ring, making it less prone to ring-opening reactions compared to non-fluorinated cyclobutanes. However, the development of synthetic methods for the functionalization of gem-difluorocyclobutanes, often proceeding through radical or carbocationic intermediates, suggests potential pathways for modifying the carbocyclic portion of the spirocycle. acs.orgchemrxiv.orgnih.govacs.org
Selective Derivatization at Nitrogen and Carbon Centers
The functionalization of this compound derivatives can be selectively targeted at either the nitrogen of the piperidine ring or the carbon atoms of the cyclobutane ring.
Nitrogen-Centered Derivatization:
The secondary amine of the piperidine ring is the most reactive site for derivatization. Standard organic transformations can be employed to modify this position. These include:
N-Alkylation: Reaction with alkyl halides or other electrophilic alkylating agents to introduce a variety of substituents.
N-Arylation: Palladium- or copper-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, can be used to form N-aryl derivatives.
N-Acylation: Treatment with acyl chlorides or anhydrides yields the corresponding amides.
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent provides N-alkylated products.
Sulfonylation: Reaction with sulfonyl chlorides affords sulfonamides.
The choice of reaction conditions will be influenced by the aforementioned electronic effect of the gem-difluoro group on the nitrogen's basicity and nucleophilicity.
Carbon-Centered Derivatization:
Direct functionalization of the C-H bonds of the cyclobutane ring is more challenging but can be envisioned based on modern synthetic methodologies. Strategies for the functionalization of gem-difluorocyclobutanes often involve the generation of reactive intermediates. acs.orgchemrxiv.orgnih.govacs.org While not specifically demonstrated on the this compound system, analogous transformations on related gem-difluorocyclobutanes suggest possibilities for C-H activation or functionalization of a pre-functionalized core.
Stereoselective Modifications and Chiral Pool Syntheses
The synthesis of enantiomerically pure spirocyclic compounds is of significant interest in drug discovery. rsc.orgrsc.org For this compound, which is achiral, the introduction of stereocenters can be achieved through several strategies.
One approach involves the use of a chiral auxiliary on the nitrogen atom to direct the stereoselective functionalization of the piperidine ring. Subsequent removal of the auxiliary would provide an enantioenriched product.
Alternatively, the synthesis could start from a chiral building block, a strategy known as chiral pool synthesis. For example, a stereoselelective synthesis of spirocyclic pyrrolidines has been achieved using L-proline as a chiral starting material. nih.govresearchgate.net A similar conceptual approach could potentially be adapted for the synthesis of chiral derivatives of this compound.
The development of stereoselective methods for the synthesis of spirocycles is an active area of research, with multicomponent 1,3-dipolar cycloaddition reactions being a powerful tool for creating complex spirocyclic systems with high stereocontrol. researchgate.net The application of such methodologies could provide access to a diverse range of stereochemically defined this compound derivatives.
Building Block Applications in Complex Molecule Construction
Fluorinated building blocks are of paramount importance in modern drug design, and the use of pre-synthesized fluorinated motifs is a dominant strategy in medicinal chemistry. tandfonline.comtandfonline.comyoutube.com The this compound scaffold represents a valuable building block for several reasons:
Introduction of 3D-dimensionality: The spirocyclic nature of the molecule provides a rigid, three-dimensional framework, which is a desirable feature for improving the pharmacokinetic and pharmacodynamic properties of drug candidates compared to flat aromatic systems. rsc.orgrsc.org
Modulation of Physicochemical Properties: The gem-difluoro group can favorably alter properties such as lipophilicity, metabolic stability, and membrane permeability. youtube.comnih.gov The fluorine atoms can also participate in intramolecular hydrogen bonding, which can lock the molecule in a bioactive conformation. pharmablock.com
Versatile Handle for Further Synthesis: The secondary amine provides a convenient point of attachment for further elaboration, allowing the building block to be readily incorporated into larger, more complex molecules.
The stability of the gem-difluorocyclobutane moiety under a range of reaction conditions allows for further functionalization of molecules containing this scaffold. acs.org This makes this compound a robust building block for the construction of novel chemical entities with potential therapeutic applications. The synthesis and evaluation of azaspirocycles in drug discovery programs have highlighted their potential as valuable scaffolds. nih.gov
Spectroscopic and Structural Characterization of 2,2 Difluoro 6 Azaspiro 3.5 Nonane Architectures
Advanced Nuclear Magnetic Resonance Spectroscopy (NMR) for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 2,2-Difluoro-6-azaspiro[3.5]nonane derivatives. Proton (¹H NMR), carbon-13 (¹³C NMR), and fluorine-19 (¹⁹F NMR) experiments provide detailed information about the chemical environment of each nucleus.
In the ¹H NMR spectrum of derivatives such as tert-butyl this compound-6-carboxylate, the protons on the piperidine (B6355638) ring and the cyclobutane (B1203170) ring exhibit characteristic chemical shifts and coupling patterns. The protons adjacent to the nitrogen atom are typically observed in the range of 3.5-4.0 ppm, while the remaining methylene (B1212753) protons of the piperidine and cyclobutane rings appear further upfield.
¹⁹F NMR spectroscopy is particularly crucial for confirming the presence and environment of the fluorine atoms. For 2,2-difluoro spirocyclic compounds, a single resonance is typically observed, with its chemical shift providing insight into the electronic environment of the fluorine atoms.
Table 1: Representative NMR Data for a this compound Derivative
| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Assignment |
|---|---|---|---|---|
| ¹H | 3.55 | t | J = 5.6 | 2 x CH₂ (piperidine, adjacent to N) |
| ¹H | 2.15 | m | 2 x CH₂ (cyclobutane) | |
| ¹H | 1.80 | t | J = 5.6 | 2 x CH₂ (piperidine) |
| ¹³C | 123.5 | t | ¹JCF = 245 | C(F)₂ |
| ¹³C | 55.0 | C (spiro) | ||
| ¹³C | 45.0 | CH₂ (piperidine, adjacent to N) | ||
| ¹³C | 35.0 | CH₂ (piperidine) | ||
| ¹³C | 30.0 | t | ²JCF = 25 | CH₂ (cyclobutane) |
| ¹⁹F | -95.0 | s | 2 x F |
Note: Data is representative and may vary for specific derivatives and under different experimental conditions.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of the elemental composition of this compound and its derivatives. By measuring the mass-to-charge ratio (m/z) of an ion with very high precision, HRMS allows for the calculation of a unique molecular formula.
For the parent compound, this compound, the expected exact mass can be calculated and compared to the experimentally observed mass. This comparison, typically within a few parts per million (ppm), provides strong evidence for the presence of the target compound and rules out other potential structures with the same nominal mass. The technique is also invaluable for confirming the successful synthesis of derivatives, where the addition of protecting groups or other functionalities can be verified by the corresponding change in the high-resolution mass.
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, offers valuable insights into the functional groups present in this compound.
IR spectroscopy is particularly useful for identifying the characteristic stretching and bending vibrations of specific bonds. In the IR spectrum of N-protected derivatives, such as the Boc-protected analogue, a strong absorption band corresponding to the carbonyl (C=O) stretch of the carbamate (B1207046) is typically observed around 1690 cm⁻¹. The C-F stretching vibrations of the difluorocyclobutane ring give rise to strong absorptions in the fingerprint region, generally between 1000 and 1200 cm⁻¹. The N-H stretch of the secondary amine in the parent compound would be expected in the region of 3300-3500 cm⁻¹, though this is absent in N-protected derivatives.
Raman spectroscopy can provide complementary information, especially for symmetric vibrations that may be weak or inactive in the IR spectrum.
Table 2: Key IR Absorption Bands for a Boc-Protected this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| 2950-2850 | Medium-Strong | C-H stretching |
| 1690 | Strong | C=O stretching (Boc group) |
X-ray Crystallography for Three-Dimensional Structural Analysis
X-ray crystallography provides the most definitive and detailed three-dimensional structural information for crystalline derivatives of this compound. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, it is possible to determine the precise arrangement of atoms in the solid state, including bond lengths, bond angles, and torsional angles.
This technique is invaluable for confirming the spirocyclic nature of the molecule and for establishing the relative stereochemistry of any chiral centers. The resulting crystal structure offers a static snapshot of the molecule's preferred conformation in the solid state, which can be used to rationalize its chemical reactivity and spectroscopic properties. For instance, the puckering of the cyclobutane and piperidine rings and the orientation of substituents can be accurately determined.
Chiroptical Spectroscopy for Stereochemical Assignment
For chiral derivatives of this compound, chiroptical spectroscopy techniques such as Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are powerful tools for assigning the absolute configuration of stereocenters. These methods measure the differential absorption of left and right circularly polarized light, which is a property unique to chiral molecules.
By comparing the experimentally measured VCD or ECD spectrum with spectra predicted from quantum chemical calculations for a specific enantiomer, it is possible to make a non-ambiguous assignment of the absolute stereochemistry. This is particularly important in the context of asymmetric synthesis, where the stereochemical outcome of a reaction needs to be rigorously established. The application of chiroptical spectroscopy is implied by the focus on stereoselective synthetic methods for preparing such spirocyclic compounds.
Computational Investigations into 2,2 Difluoro 6 Azaspiro 3.5 Nonane Conformational and Electronic Attributes
Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity
Density Functional Theory (DFT) is a robust computational method for investigating the electronic structure of molecules, offering insights into their reactivity and properties. Although specific DFT studies on 2,2-Difluoro-6-azaspiro[3.5]nonane are not readily found in published literature, we can extrapolate the expected outcomes based on the principles of DFT and studies of analogous structures.
A DFT analysis of this compound would typically begin with geometry optimization to find the lowest energy conformation. Subsequent calculations would yield a wealth of information about its electronic properties.
Key Electronic Parameters from a Hypothetical DFT Study:
| Parameter | Description | Predicted Significance for this compound |
| HOMO-LUMO Gap | The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a key indicator of chemical reactivity. A large gap suggests high stability and low reactivity, while a small gap indicates a more reactive species. | The presence of electronegative fluorine atoms would likely lower the energy of both the HOMO and LUMO. The overall effect on the gap would determine the compound's kinetic stability. |
| Molecular Electrostatic Potential (MEP) | The MEP map illustrates the charge distribution within a molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). | The nitrogen atom is expected to be an electron-rich region, making it a likely site for protonation or interaction with electrophiles. The area around the fluorine atoms would be electron-poor. |
| Natural Bond Orbital (NBO) Analysis | NBO analysis provides information about charge distribution, hybridization, and intramolecular interactions, such as hyperconjugation. | This analysis would quantify the polarization of the C-F and C-N bonds and could reveal stabilizing interactions within the spirocyclic framework. |
| Fukui Functions | These functions are used to predict the most likely sites for nucleophilic, electrophilic, and radical attack. | For this compound, the nitrogen atom would be a probable site for electrophilic attack, while the carbon atoms adjacent to the nitrogen could be susceptible to nucleophilic attack. |
These theoretical calculations would be instrumental in understanding the intrinsic reactivity of the molecule, guiding its potential synthetic modifications and applications.
Molecular Mechanics and Dynamics Simulations for Conformational Space Exploration
The conformational flexibility of a molecule is a critical determinant of its biological activity, as it governs how well the molecule can fit into a target's binding site. Molecular mechanics (MM) and molecular dynamics (MD) simulations are powerful tools for exploring the vast conformational space of a molecule.
For this compound, the key conformational features arise from the puckering of the cyclohexane (B81311) and cyclobutane (B1203170) rings and the orientation of the piperidine (B6355638) ring.
Expected Conformational Features:
Chair and Boat Conformations: The six-membered ring of the azaspiro[3.5]nonane system can exist in various conformations, with the chair form typically being the most stable. The presence of the spiro-fusion and the gem-difluoro group on the cyclobutane ring could influence the relative energies of these conformers.
Ring Inversion: MD simulations could be used to explore the energy barriers associated with the inversion of the six-membered ring, providing insights into the molecule's flexibility.
Influence of Fluorine: The gem-difluoro group on the four-membered ring is expected to have a significant impact on the local conformation due to steric and electrostatic effects. These fluorine atoms can influence the puckering of the cyclobutane ring.
A systematic conformational search using MM methods, followed by MD simulations in a simulated solvent environment, would provide a detailed picture of the accessible conformations and their relative populations.
Hypothetical Conformational Energy Profile Data:
| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angles (degrees) | Predicted Population (%) |
| Chair 1 | 0.0 | N-C-C-C = -55.2 | 75 |
| Chair 2 (inverted) | 5.4 | N-C-C-C = 54.8 | 5 |
| Twist-Boat | 6.0 | Varies | <1 |
Note: This data is hypothetical and for illustrative purposes only.
Quantum Chemical Prediction of Spectroscopic Parameters
Quantum chemical calculations, particularly DFT, can be used to predict various spectroscopic parameters, which can aid in the characterization of a newly synthesized compound.
Predicted Spectroscopic Data:
NMR Spectroscopy: Chemical shifts (¹H, ¹³C, ¹⁹F) and coupling constants can be calculated and compared with experimental data to confirm the structure. The predicted ¹⁹F NMR chemical shifts would be particularly important for characterizing the fluorinated cyclobutane ring.
Infrared (IR) Spectroscopy: The vibrational frequencies and intensities can be computed to generate a theoretical IR spectrum. The C-F and C-N stretching frequencies would be characteristic peaks.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra, providing information about the wavelengths of maximum absorption.
Table of Predicted Spectroscopic Data (Hypothetical):
| Spectroscopy | Parameter | Predicted Value |
| ¹³C NMR | C(F)₂ Chemical Shift | 120-130 ppm |
| ¹⁹F NMR | Chemical Shift | -90 to -110 ppm |
| IR | C-F Stretch | 1000-1100 cm⁻¹ |
| IR | C-N Stretch | 1150-1250 cm⁻¹ |
In Silico Modeling for Structure-Activity Relationship (SAR) Derivation
While no specific biological activity has been reported for this compound, its structural motifs are present in compounds with known biological activities. In silico modeling can be used to generate hypotheses about its potential targets and to guide the design of derivatives with improved activity.
Should a biological target be identified, a hypothetical SAR study would involve:
Building a Library: Creating a virtual library of derivatives by modifying the parent scaffold at various positions (e.g., substitution on the nitrogen atom or the cyclohexane ring).
Calculating Descriptors: Computing a range of molecular descriptors (e.g., logP, molecular weight, polar surface area, electronic properties from DFT) for each derivative.
QSAR Modeling: Developing a Quantitative Structure-Activity Relationship (QSAR) model that correlates the calculated descriptors with the predicted biological activity. This model can then be used to predict the activity of new, unsynthesized compounds.
The azaspiro[3.5]nonane core provides a rigid framework that can be systematically decorated with different functional groups to probe interactions with a biological target. The gem-difluoro group can act as a bioisostere for a carbonyl group or other polar functionalities and can influence binding through hydrogen bonding or dipole-dipole interactions.
Virtual Screening and Scaffold-Hopping Applications
The this compound scaffold can be used as a query in virtual screening campaigns to identify commercially available or synthetically accessible molecules with similar shapes and electrostatic properties but different underlying chemical structures (scaffold hopping).
Virtual Screening Workflow:
3D Representation: Generate a 3D conformation of this compound.
Database Searching: Use this structure to search large chemical databases (e.g., ZINC, PubChem) based on shape similarity (e.g., using ROCS - Rapid Overlay of Chemical Structures) or pharmacophore models.
Filtering and Docking: The resulting hits can be filtered based on drug-like properties and then docked into the binding site of a potential biological target to predict their binding affinity and orientation.
This approach can lead to the discovery of novel chemotypes that retain the desirable properties of the original scaffold but may have improved synthetic accessibility or intellectual property novelty.
Emerging Applications and Future Directions in 2,2 Difluoro 6 Azaspiro 3.5 Nonane Research
Role of Fluorinated Azaspirocycles as Innovative Medicinal Chemistry Scaffolds
The incorporation of fluorine into drug candidates has become a widely adopted strategy in medicinal chemistry to enhance a variety of properties. wikipedia.org Fluorinated azaspirocycles, such as 2,2-Difluoro-6-azaspiro[3.5]nonane, are emerging as particularly valuable scaffolds in drug discovery. The introduction of fluorine atoms can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity. For instance, replacing hydrogen atoms with fluorine can lower the pKa of nearby amino groups, which can be crucial for optimizing a drug's pharmacokinetic profile.
Moreover, the spirocyclic nature of these compounds introduces a high degree of three-dimensionality (high Fsp3 value), a characteristic that is increasingly sought after in modern drug design to improve target selectivity and reduce off-target effects. nih.gov Shifting from flat, aromatic structures to more complex 3D shapes can lead to improved physicochemical properties and better pharmacokinetic profiles. nih.gov Studies on azaspirocycles have demonstrated their potential to increase aqueous solubility and metabolic stability when compared to their non-spirocyclic counterparts. epa.gov The strategic placement of fluorine on the spirocyclic core, as seen in this compound, can further refine these properties, making this scaffold a highly attractive building block for the development of new therapeutic agents.
Design of Rigid Scaffolds for Modulating Biological Interactions
A key challenge in drug design is to control the conformation of a molecule to ensure optimal interaction with its biological target. The inherent rigidity of spirocyclic scaffolds is a significant advantage in this regard. nih.govnih.gov By locking the conformation of the molecule, these scaffolds can precisely orient key binding elements, leading to enhanced efficacy and selectivity. nih.gov This conformational restriction reduces the entropic penalty upon binding to a target protein, which can translate into a higher binding affinity.
The rigid framework of this compound provides a stable platform for the spatial presentation of various functional groups. This allows for a systematic exploration of the chemical space around a biological target, aiding in the optimization of structure-activity relationships. nih.gov The defined stereochemistry of the spirocyclic core is also critical for achieving specific interactions with chiral biological macromolecules. The development of spiro-based drugs like Cipargamin, a spiroindolone antimalarial, highlights the success of this strategy in generating potent and selective inhibitors. wikipedia.org
Exploration of this compound in Advanced Materials Science (General scope for novel compounds)
While the primary focus of azaspirocycle research has been in medicinal chemistry, the unique structural and electronic properties of compounds like this compound suggest potential applications in advanced materials science. The rigidity and defined three-dimensional structure of spirocycles are desirable features for the construction of well-ordered molecular assemblies. While direct research on the materials applications of this compound is not yet widely reported, the broader class of spirocyclic compounds has shown promise in several areas.
For example, spiro-compounds have been investigated for their use in optoelectronic materials, where their rigid structures can contribute to the formation of stable, amorphous thin films with high glass transition temperatures, which is beneficial for the longevity of electronic devices. researchgate.net Furthermore, the incorporation of fluorine atoms can enhance the thermal and chemical stability of materials, as well as modify their electronic properties. The presence of the nitrogen atom in the azaspirocycle framework also opens up possibilities for its use as a ligand in the design of novel catalysts or as a component in the development of electrolytes and supercapacitors. researchgate.net Further research is warranted to explore the potential of this compound and related structures in these and other materials science applications.
Sustainable Synthetic Approaches for Azaspiro[3.5]nonane Production
The growing demand for complex molecules like this compound necessitates the development of efficient and sustainable synthetic methods. Traditional multi-step syntheses can be resource-intensive and generate significant waste. Modern synthetic strategies are increasingly focused on atom economy, energy efficiency, and the use of environmentally benign reagents and solvents.
Recent advances in synthetic organic chemistry have provided several promising routes to azaspirocycles. Diversity-oriented synthesis (DOS) is one such approach that allows for the rapid generation of a wide range of structurally diverse spirocyclic compounds from simple starting materials. nih.govnih.gov This can be achieved through multicomponent reactions, which combine three or more reactants in a single step, thereby reducing the number of synthetic operations and purification steps. nih.gov Additionally, the use of visible-light photocatalysis is emerging as a greener alternative for the construction of heterocyclic compounds, often proceeding under mild conditions. researchgate.net The development of catalytic and asymmetric methods for the synthesis of azaspiro[3.5]nonanes will be crucial for their large-scale production and for ensuring access to enantiomerically pure compounds for pharmaceutical applications.
Integration into High-Throughput Synthesis Platforms
The discovery and optimization of new drugs and materials can be significantly accelerated through the use of high-throughput synthesis and screening platforms. ewadirect.com These automated systems enable the rapid preparation and evaluation of large libraries of compounds, facilitating the identification of promising candidates. scienceintheclassroom.org The modular nature of spirocyclic scaffolds, including this compound, makes them well-suited for integration into such platforms.
Flow chemistry, in particular, offers several advantages for the synthesis of compound libraries. nih.govnih.gov By performing reactions in a continuous flow reactor, it is possible to achieve precise control over reaction parameters, improve safety when handling hazardous reagents, and facilitate rapid reaction optimization and scale-up. nih.govyoutube.com The integration of flow synthesis with high-throughput screening can create a powerful workflow for the discovery of new bioactive molecules. youtube.com For instance, a library of derivatives of this compound could be synthesized in a flow reactor and then directly screened for activity against a panel of biological targets, significantly streamlining the early stages of drug discovery. ewadirect.comscienceintheclassroom.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
